molecular formula C10H11BrN2O B8381370 (3-Aminoazetidin-1-yl)(4-bromophenyl)methanone

(3-Aminoazetidin-1-yl)(4-bromophenyl)methanone

Cat. No.: B8381370
M. Wt: 255.11 g/mol
InChI Key: XNXNJDDKJSHTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminoazetidin-1-yl)(4-bromophenyl)methanone is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2

InChI Key

XNXNJDDKJSHTKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 16c (810 mg, 2.28 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (7 mL) at room temperature. The mixture was stirred at room temperature for 2 h. The resulting mixture was concentrated. To the residue was added CH2Cl2 and 1N aqueous NaOH solution until the pH of the aqueous layer was approximately 8. The organic phase was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give compound 16d (570 mg). MS m/z (M+H+) 254, 256.
Name
compound 16c
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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